Membrane Permeability: Ethyl Ester vs. Free Carboxylic Acid
The ethyl ester (CAS 439106-63-5) and its corresponding free acid, 2-(quinoxalin-2-yloxy)acetic acid (CAS 439106-64-6), differ fundamentally in their predicted membrane permeability. The ester has a predicted ACD/LogP of 2.01, while the free acid is dominated by the ionizable carboxylic acid group (predicted pKa ~0.19 for the conjugate acid of the quinoxaline nitrogen), conferring a significantly lower LogD at physiological pH . This ~2-log unit difference in lipophilicity translates to an estimated 100-fold difference in passive membrane permeability based on the rule-of-thumb for neutral vs. charged species, directly impacting cellular uptake in whole-cell assays [1]. The ethyl ester also has zero hydrogen bond donors versus one for the free acid, meeting a key Lipinski criterion for oral drug-likeness that the acid violates .
| Evidence Dimension | Predicted lipophilicity and permeability |
|---|---|
| Target Compound Data | ACD/LogP = 2.01; HBD = 0 |
| Comparator Or Baseline | 2-(Quinoxalin-2-yloxy)acetic acid (CAS 439106-64-6): Free acid with an ionizable carboxyl group, HBD = 1 |
| Quantified Difference | Estimated ΔLogD ~2 units at pH 7.4; 0 HBD vs. 1 HBD |
| Conditions | Predicted values from ACD/Labs Percepta Platform (version 14.00); physiological pH 7.4 |
Why This Matters
For any cell-based screening or in vivo study, the ethyl ester's superior predicted permeability can be the difference between a false negative (no cellular entry) and a detectable biological signal, making it the preferred form for phenotypic assays.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. View Source
